Sagopilone Lacks P-gp Substrate Affinity, Unlike Ixabepilone and Paclitaxel
Sagopilone is not a substrate for the P-glycoprotein (P-gp) efflux pump, in direct contrast to Ixabepilone and Paclitaxel, which are both established substrates [1][2]. This functional difference is critical for maintaining intracellular drug accumulation in P-gp-overexpressing MDR tumor models.
| Evidence Dimension | P-gp Substrate Status |
|---|---|
| Target Compound Data | Not a substrate |
| Comparator Or Baseline | Ixabepilone: Is a substrate; Paclitaxel: Is a substrate |
| Quantified Difference | Qualitative difference in efflux pump susceptibility |
| Conditions | Biochemical and cellular P-gp transport assays |
Why This Matters
Selecting Sagopilone over Ixabepilone or Paclitaxel is essential for experiments in P-gp-overexpressing MDR models to avoid confounding effects from drug efflux.
- [1] Hoffmann J, et al. Improved cellular pharmacokinetics and pharmacodynamics underlie the wide anticancer activity of sagopilone. Cancer Res. 2008 Jul 1;68(13):5301-8. View Source
- [2] Shen F, et al. Ixabepilone, a Novel Microtubule-Targeting Agent for Breast Cancer, Is a Substrate for P-Glycoprotein (P-gp/MDR1/ABCB1) but not Breast Cancer Resistance Protein (BCRP/ABCG2). J Pharmacol Exp Ther. 2011 May;337(2):423-32. View Source
